molecular formula C25H41NO3 B13967715 N-Hexadecanoyl-D-phenylalanine

N-Hexadecanoyl-D-phenylalanine

Cat. No.: B13967715
M. Wt: 403.6 g/mol
InChI Key: BAHIJPSQSKWCJX-HSZRJFAPSA-N
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Description

Contextualizing N-Acylated Amino Acids within Lipid Signaling Systems

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules that are structurally related to other important lipid mediators like endocannabinoids. cdnsciencepub.commdpi.com They are characterized by a fatty acyl chain of varying length and saturation attached to an amino acid. This amphiphilic nature allows them to interact with cellular membranes and a variety of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. elifesciences.org

The biosynthesis and degradation of NAAAs are complex and tightly regulated processes. Enzymes such as peptidase M20 domain-containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) play crucial roles in modulating the levels of these signaling lipids in the body. elifesciences.org The diverse combinations of fatty acids and amino acids give rise to a vast array of potential NAAA structures, each with potentially unique biological activities. mdpi.com Research has implicated NAAAs in a variety of physiological functions, including the regulation of energy homeostasis, inflammation, and neurotransmission. nih.gov For instance, N-oleoyl phenylalanine has been shown to regulate energy homeostasis, and stearoyl derivatives of other amino acids have demonstrated neuroprotective activities. nih.gov

Significance of D-Amino Acid Conjugation in N-Hexadecanoyl-D-phenylalanine Research

While the majority of amino acids found in proteins are in the L-configuration, D-amino acids are not merely biological curiosities. They are found in various organisms, from bacteria to humans, and play significant physiological roles. frontiersin.org The conjugation of D-amino acids to other molecules, such as fatty acids, can confer unique properties. For instance, the presence of a D-amino acid can increase resistance to enzymatic degradation, potentially prolonging the biological activity of the compound. google.com

Research into N-acyl-D-amino acids has revealed a range of biological activities. For example, certain N-acyl derivatives of D-tryptophan, D-alanine, and other D-amino acids have shown antibotulinal properties. cdnsciencepub.com Furthermore, studies on N-linoleoyl-D-alanine suggest it may have anti-inflammatory effects. The investigation of chromium (d-phenylalanine)3 complexes has also pointed to the potential for D-phenylalanine conjugates to influence lipid metabolism and insulin (B600854) sensitivity. nih.gov The unique stereochemistry of the D-amino acid can lead to different binding affinities and selectivities for biological targets compared to their L-counterparts.

Overview of Current Academic Research Trajectories for the Compound

Direct and extensive research specifically on this compound is still in its nascent stages. However, its existence and potential for therapeutic application are highlighted in patent literature, which describes protocols for the synthesis of various D-amino acid conjugates of long-chain fatty acids, including this compound, for the treatment of conditions related to dysfunctional lipid metabolism, insulin sensitivity, and inflammation. google.com

Current research trajectories for this compound can be inferred from the broader investigation into N-acylated amino acids and D-amino acid conjugates. Key areas of potential investigation include:

Metabolic Stability and Pharmacokinetics: A primary research focus would be to determine the metabolic fate of this compound and how its D-configuration influences its stability and bioavailability compared to its L-isomer.

Target Identification and Mechanism of Action: Researchers will likely explore the specific cellular targets of this compound, investigating its interaction with receptors, enzymes, and other proteins involved in lipid signaling pathways.

Therapeutic Potential: Building on the suggestions from patent literature, future studies will likely explore the efficacy of this compound in models of metabolic disorders, inflammatory diseases, and neurological conditions. The unique properties conferred by the D-phenylalanine moiety could lead to novel therapeutic applications.

The study of this compound sits (B43327) at the intersection of lipid biology and stereochemistry, offering a promising avenue for the discovery of new bioactive molecules with unique pharmacological profiles. As research into the "endocannabinoidome" and related lipid signaling systems expands, the specific roles and therapeutic potential of individual N-acyl-D-amino acids like this compound are poised to become a significant area of investigation.

Properties

Molecular Formula

C25H41NO3

Molecular Weight

403.6 g/mol

IUPAC Name

(2R)-2-(hexadecanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m1/s1

InChI Key

BAHIJPSQSKWCJX-HSZRJFAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Methodologies for N Hexadecanoyl D Phenylalanine Synthesis and Derivatization

Chemical Synthesis Approaches

Chemical methods for the synthesis of N-Hexadecanoyl-D-phenylalanine primarily involve the activation of the carboxylic acid group of hexadecanoic acid to facilitate its reaction with the amino group of D-phenylalanine.

Direct acylation involves the reaction of D-phenylalanine with an activated form of hexadecanoic acid, such as an acyl chloride. For instance, the reaction of D-phenylalanine with hexadecanoyl chloride (palmitoyl chloride) in the presence of a base would yield the desired product. While direct, this method can sometimes lead to side reactions and may require protection of the carboxylic acid group of D-phenylalanine. researchgate.net

A more controlled and widely used approach involves the use of coupling reagents to facilitate amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of D-phenylalanine. A variety of coupling reagents have been developed for peptide synthesis and are applicable here. peptide.comreddit.combachem.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®). researchgate.netreddit.com The use of these reagents often involves a base, such as diisopropylethylamine (DIPEA), and can be performed in a suitable organic solvent like dichloromethane (B109758) (DCM). researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationByproduct Characteristics
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU), poorly soluble in many organic solvents.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Byproducts are generally less hazardous than those from some other phosphonium reagents. peptide.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUOften used for difficult couplings with high efficiency.

Another effective strategy for the synthesis of this compound is through the use of activated esters. In this method, hexadecanoic acid is first converted into a more reactive ester, which then readily reacts with the amino group of D-phenylalanine. N-hydroxysuccinimide (NHS) esters are commonly employed for this purpose. nih.govresearchgate.net The NHS ester of palmitic acid can be synthesized and subsequently reacted with D-phenylalanine in a suitable solvent to form the desired N-acylated amino acid. nih.goviris-biotech.de This method is often clean and proceeds under mild conditions.

Aminolysis, the reaction of an amine with an ester to form an amide, can also be utilized. For instance, an ester of hexadecanoic acid, such as the methyl or ethyl ester, can be reacted with D-phenylalanine. This reaction is typically slower than those involving more activated species and may require elevated temperatures or catalysis. Lipases can be employed to catalyze such aminolysis reactions under milder conditions. mdpi.com

Table 2: Activated Ester Method for N-Acylation
Activating GroupReactantGeneral Reaction Conditions
N-hydroxysuccinimide (NHS)N-hydroxysuccinimide ester of hexadecanoic acid and D-phenylalanineReaction in a suitable solvent, often at room temperature. nih.govresearchgate.net
Table 3: Asymmetric Synthesis of D-Phenylalanine from DL-Phenylalanine
MethodStarting MaterialKey ReagentsReported YieldReported Optical Purity
Asymmetric TransformationDL-phenylalanine(2S, 3S)-tartaric acid, salicylaldehyde69% mdma.ch98% mdma.ch

Biocatalytic and Chemo-Enzymatic Synthesis Pathways

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions and with high stereospecificity.

The enzyme Peptidase M20 domain-containing 1 (PM20D1) has been identified as a bidirectional enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids. nih.govwikipedia.orgnih.gov In its synthase capacity, PM20D1 facilitates the condensation of free fatty acids and amino acids. nih.govwikipedia.org Studies have shown that PM20D1 can utilize long-chain fatty acids like oleate (B1233923) and arachidonate (B1239269) as substrates, and it shows a preference for certain amino acids, including phenylalanine. nih.gov This enzymatic approach presents a direct and potentially environmentally friendly route to this compound, although the substrate specificity for D-amino acids specifically would need to be considered.

Table 4: PM20D1 Catalyzed N-Acyl Amino Acid Synthesis
EnzymeReaction TypeSubstratesKey Feature
PM20D1CondensationFree fatty acids and free amino acidsBidirectional activity (synthesis and hydrolysis). nih.govnih.gov

A powerful chemo-enzymatic strategy involves the biocatalytic production of the D-phenylalanine precursor followed by chemical acylation. Specifically, stereoinversion cascades can be employed to convert the readily available and less expensive L-phenylalanine into D-phenylalanine. These cascades typically involve a two-step enzymatic process. First, an L-amino acid deaminase or oxidase catalyzes the oxidative deamination of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid. rsc.orgnih.gov In the second step, a D-amino acid dehydrogenase or a D-amino acid aminotransferase stereoselectively reduces and aminates phenylpyruvic acid to D-phenylalanine. rsc.orgpolimi.it This biocatalytic route can achieve quantitative conversion of L-phenylalanine to D-phenylalanine with an enantiomeric excess greater than 99%. rsc.org The resulting D-phenylalanine can then be isolated and acylated using the chemical methods described previously to yield this compound.

Table 5: Biocatalytic Stereoinversion of L-Phenylalanine to D-Phenylalanine
Enzyme SystemStarting MaterialIntermediateReported Conversion/YieldReported Enantiomeric Excess (ee)
L-amino acid deaminase (from Proteus mirabilis) and D-amino acid dehydrogenase (from Symbiobacterium thermophilum)L-phenylalaninePhenylpyruvic acidQuantitative yield rsc.org>99% rsc.org
Whole-cell biocatalyst (E. coli co-expressing L-amino acid deaminase, meso-diaminopimelate dehydrogenase, and formate (B1220265) dehydrogenase)L-phenylalaninePhenylpyruvic acidQuantitative yield nih.gov>99% nih.gov

Compound Names

Table 6: List of Chemical Compounds
Compound Name
This compound
Hexadecanoic acid (Palmitic acid)
D-phenylalanine
Hexadecanoyl chloride (Palmitoyl chloride)
N,N'-dicyclohexylcarbodiimide (DCC)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®)
Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
N-hydroxysuccinimide (NHS)
(2S, 3S)-tartaric acid
Salicylaldehyde
Oleate
Arachidonate
L-phenylalanine
Phenylpyruvic acid
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Dicyclohexylurea (DCU)

Optimization Considerations for Yield and Enantiomeric Purity in Biocatalysis

The biocatalytic synthesis of this compound offers a promising green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. Key to the industrial viability of this approach is the rigorous optimization of reaction parameters to maximize both the yield and the enantiomeric purity of the final product. The primary biocatalysts for this transformation are typically lipases or acylases, which catalyze the N-acylation of D-phenylalanine with a hexadecanoyl donor.

Critical factors influencing the efficiency of this biocatalytic process include the choice of enzyme, reaction medium, temperature, pH, and the nature of the acyl donor. Lipases, for instance, are known for their broad substrate specificity and stability in organic solvents, making them suitable candidates for the acylation of amino acids.

Enzyme Selection and Engineering:

The choice of the biocatalyst is paramount. Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Pseudomonas fluorescens, and Thermomyces lanuginosus, have demonstrated efficacy in N-acylation reactions. nih.govresearchgate.netmdpi.com The selection is often based on the enzyme's selectivity towards the D-enantiomer of phenylalanine and its activity with long-chain fatty acids like hexadecanoic acid.

Furthermore, protein engineering can be employed to enhance the catalytic properties of existing enzymes. nih.gov Directed evolution or site-directed mutagenesis can be used to improve an enzyme's substrate specificity, enantioselectivity, and stability under process conditions. For instance, modifications to the active site of an enzyme can be made to better accommodate the bulky hexadecanoyl group and favor the D-phenylalanine enantiomer.

Reaction Conditions Optimization:

The optimization of reaction conditions is a multifactorial process. A solvent-free system or the use of non-polar organic solvents like n-hexane is often preferred to minimize side reactions such as hydrolysis of the acyl donor and to facilitate product recovery. nih.govmdpi.com The water content in the reaction medium is a critical parameter that needs to be carefully controlled, as a certain amount of water is often essential for enzyme activity, while excess water can promote hydrolysis. mdpi.com

Temperature and pH also play a crucial role in enzyme activity and stability. The optimal temperature for the synthesis is a trade-off between reaction rate and enzyme stability. For example, in the lipase-catalyzed synthesis of hydroxymethylfurfural esters, optimal temperatures were found to be between 40°C and 50°C. mdpi.com The pH of the reaction medium, particularly in aqueous or biphasic systems, must be maintained at the optimal level for the chosen enzyme to ensure maximum activity and prevent denaturation.

The molar ratio of the substrates, D-phenylalanine and the hexadecanoyl donor (e.g., hexadecanoic acid or its ester), is another important variable. An excess of one substrate may be used to drive the reaction towards product formation.

Enhancing Enantiomeric Purity:

Achieving high enantiomeric purity is often a primary goal in the synthesis of chiral compounds like this compound. While the use of an enantioselective biocatalyst is the primary strategy, further enhancement of enantiomeric excess (ee) can be achieved through various approaches.

One common method is kinetic resolution, where the enzyme selectively acylates one enantiomer from a racemic mixture of phenylalanine, leaving the unreacted enantiomer behind. A patent describes a process where a serine proteinase selectively converts N-acetyl-L-phenylalanine methyl ester to the corresponding acid, allowing for the separation of the unreacted N-acetyl-D-phenylalanine methyl ester. google.com A similar principle can be applied to the synthesis of this compound.

Cascade reactions can also be employed to improve enantiomeric purity. For instance, a phenylalanine ammonia (B1221849) lyase (PAL) can be used in combination with an L-amino acid deaminase (LAAD). nih.gov The PAL may produce a racemic mixture of D,L-arylalanines, and the LAAD can then selectively oxidize the L-enantiomer, which can be removed or recycled, thereby enriching the D-enantiomer. nih.govnih.gov Subsequent N-acylation would then yield the desired this compound with high optical purity.

The following table summarizes key optimization parameters from related lipase-catalyzed N-acylation reactions:

ParameterConditionEffect on Yield/SelectivityReference
EnzymeImmobilized Lipase (e.g., Novozym 435)High regio- and enantioselectivity in N-acylation. nih.govresearchgate.net
SolventSolvent-free or n-hexaneReduces hydrolytic side reactions and improves yield. nih.govmdpi.com
Temperature40-60°COptimal balance between reaction rate and enzyme stability. nih.govmdpi.com
Substrate Molar RatioExcess of one substrate (e.g., 1.5:1 amino alcohol to acid)Drives reaction equilibrium towards product formation. nih.gov
Water ContentLow (e.g., 2% in n-hexane)Essential for enzyme activity, but excess leads to hydrolysis. mdpi.com

Strategies for Functionalization and Analog Synthesis

The functionalization of this compound and the synthesis of its analogs are of interest for exploring structure-activity relationships and developing new molecules with tailored properties. Modifications can be targeted at three primary sites: the aromatic phenyl ring, the C-terminal carboxyl group, and the N-acyl chain.

Functionalization of the Phenyl Ring:

The phenyl ring of the D-phenylalanine moiety is a prime target for modification. Various substituents can be introduced to alter the molecule's polarity, electronic properties, and steric profile.

One powerful method for aryl functionalization is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction can be used to introduce a wide range of substituents onto the phenyl ring, starting from a halogenated this compound precursor (e.g., para-iodo-N-Hexadecanoyl-D-phenylalanine). This approach allows for the synthesis of polyaromatic and other substituted analogs.

Direct C-H functionalization is another emerging strategy for modifying aromatic residues in amino acids and peptides. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups onto the phenyl ring.

Modification of the Carboxyl Group:

The carboxylic acid terminus of this compound can be readily modified to produce esters, amides, and other derivatives. Standard esterification procedures can be used to synthesize a variety of alkyl or aryl esters.

Amidation of the carboxyl group with different amines or amino acid esters can lead to the formation of peptide-like analogs. Coupling reagents commonly used in peptide synthesis, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), can be employed for this purpose. However, care must be taken to avoid racemization at the alpha-carbon of the D-phenylalanine residue, which can be promoted by the coupling reagents and bases used. uniroma1.it The choice of base, for instance, has been shown to significantly impact the degree of racemization, with pyridine (B92270) being a potentially better choice than DIPEA (N,N-Diisopropylethylamine) for minimizing this side reaction. uniroma1.it

Alterations to the N-Acyl Chain:

The hexadecanoyl (palmitoyl) chain can also be modified to investigate the influence of the lipid component on the molecule's properties. Analogs with different chain lengths (e.g., myristoyl, stearoyl) can be synthesized by using the corresponding fatty acid or its derivative in the initial N-acylation step.

Furthermore, functional groups can be introduced into the acyl chain itself. For example, unsaturated analogs could be prepared using oleic acid or other unsaturated fatty acids. The introduction of functionalities such as hydroxyl groups or branches within the fatty acid chain could also be explored to modulate the compound's physical and biological properties.

The following table outlines potential strategies for the functionalization and analog synthesis of this compound:

Modification SiteStrategyPotential AnalogsReference
Phenyl RingSuzuki-Miyaura Cross-CouplingBiphenyl, naphthyl, and other polyaromatic analogs. researchgate.net
Phenyl RingDirect C-H FunctionalizationAlkylated, halogenated, or other substituted phenyl analogs. nih.gov
Carboxyl GroupEsterificationMethyl, ethyl, or benzyl (B1604629) esters.Generic chemical method
Carboxyl GroupAmidation (Peptide Coupling)Amides with various amines or amino acid esters. uniroma1.it
N-Acyl ChainVariation of Fatty AcidAnalogs with different chain lengths or degrees of saturation.Generic synthetic method

Molecular Interactions and Mechanistic Studies of N Hexadecanoyl D Phenylalanine

Binding and Modulation of Specific Receptors and Transporters

N-acyl amino acids are recognized as a versatile class of neuromodulators, capable of engaging novel binding sites on membrane proteins such as ion channels, transporters, and G protein-coupled receptors (GPCRs). nih.gov The specific combination of the acyl chain and the amino acid headgroup dictates the molecule's affinity and functional effect on these targets.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interactions

Direct studies detailing the interaction between N-Hexadecanoyl-D-phenylalanine and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel are not extensively documented in the current literature. However, the broader family of N-acyl amides, to which this compound belongs, has been shown to modulate TRPV1 activity. TRPV1 is a non-selective cation channel known for its role as a multimodal sensor for noxious stimuli, including heat, acid, and pungent compounds like capsaicin. mdpi.com

A large-scale screening of a library of over 70 N-acyl amides demonstrated that various families of these lipids can induce calcium mobilization in cells expressing TRPV1, indicating agonist activity. nih.gov Notably, a mixture of N-acyl phenylalanine compounds was shown to have activity at TRPV1. nih.gov Other N-acyl amides, such as the endocannabinoid anandamide (B1667382) and N-arachidonoyl dopamine (B1211576) (NADA), are known potent activators of TRPV1. mdpi.com The mechanism of interaction for these lipid modulators often involves a binding pocket that accommodates the acyl chain, with specific residues forming hydrogen bonds with the polar headgroup. mdpi.com While N-acyl proline was identified as a potential TRPV1 inhibitor, the N-acyl phenylalanine family showed agonist effects, suggesting that this compound could potentially act as an activator of the TRPV1 channel. nih.gov

Glycine (B1666218) Transporter Modulation

The glycine transporter GlyT2 is a key regulator of glycine levels at inhibitory synapses, and its modulation is a target for therapeutic development. nih.gov Endogenous lipids, particularly N-acyl amino acids, have been identified as potent, selective, and reversible inhibitors of GlyT2. nih.govmdpi.com The inhibitory activity of these molecules is highly dependent on the structure of both the lipid tail and the amino acid headgroup. frontiersin.org

Research into a series of synthetic N-acyl amino acids has provided detailed insights into their structure-activity relationships at GlyT2. nih.gov The optimal acyl tail for inhibition was identified as a C18 monounsaturated chain, though saturated chains like hexadecanoyl (palmitoyl) also confer activity. frontiersin.org The amino acid headgroup also plays a crucial role. Aromatic N-acyl amino acids, such as an N-oleoyl-L-phenylalanine analogue, were found to be relatively potent inhibitors of GlyT2. nih.gov Stereochemistry is also a factor, with studies showing that for some N-acyl amino acids, the L-isomer possesses a higher maximal inhibition compared to the D-isomer. nih.gov For instance, N-oleoyl-L-phenylalanine inhibited GlyT2 with a half-maximal inhibitory concentration (IC₅₀) of 214 nM. nih.gov This body of evidence suggests that this compound, by virtue of its N-acyl phenylalanine structure, is a likely modulator of GlyT2.

CompoundAmino Acid HeadgroupAcyl ChainIC₅₀ (nM)
N-oleoyl-L-phenylalanineL-PhenylalanineOleoyl (C18:1)214
N-oleoyl-L-tryptophanL-TryptophanOleoyl (C18:1)54.6
N-oleoyl-L-leucineL-LeucineOleoyl (C18:1)143
N-oleoyl-D-lysineD-LysineOleoyl (C18:1)27.7
N-arachidonyl glycine (NAGly)GlycineArachidonoyl (C20:4)~9000

Exploration of Other Receptor Binding Sites (e.g., Niacin Receptor 2)

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G-protein coupled receptor involved in regulating lipolysis. wikipedia.orgreactome.org Its primary endogenous ligands are β-hydroxybutyrate and butyrate, while it is also the molecular target for the lipid-lowering drug niacin. wikipedia.orgnih.gov

Interestingly, the D-isomer of phenylalanine (DPA) has been reported to possess pharmacological activity at HCAR2. wikipedia.org While the L-isomer is used in protein synthesis, D-amino acids like D-phenylalanine have distinct biological functions that are not fully understood. wikipedia.org The finding that the D-phenylalanine headgroup of the target molecule can interact with this receptor family raises the possibility that this compound could also serve as a ligand. Acylation could potentially modify the binding affinity and efficacy at the receptor. The related receptor, HCAR3 (GPR109B), which shares 95% sequence identity with HCAR2, is also activated by aromatic D-amino acids, including D-phenylalanine, leading to downstream signaling through G-proteins. nih.govresearchgate.net This suggests a potential interaction of this compound with the HCA receptor family, driven by its D-phenylalanine moiety.

Lipid Bilayer Interactions and Membrane Dynamics Modulation

The amphiphilic nature of this compound dictates its interaction with and partitioning into biological membranes. The hydrophobic C16 acyl chain provides a strong anchor for insertion into the nonpolar core of the lipid bilayer, while the D-phenylalanine headgroup resides in the more polar interfacial region. wikipedia.org

Influence on Membrane Fluidity and Permeability

The insertion of amphiphilic molecules into a lipid bilayer can significantly alter its physical properties. Studies on phenylalanine and its derivatives have shown that they can increase membrane permeability. acs.orgnih.govresearchgate.net Phenylalanine itself has been found to decrease the packing density of lipid membranes, which leads to an enhancement of membrane fluidity and an increase in water permeability. researchgate.net

This effect is attributed to the spontaneous intercalation of the molecule into the membrane, where it can disrupt the ordered arrangement of the lipid acyl chains. researchgate.net For this compound, the long hexadecanoyl tail would integrate deeply within the hydrophobic core, while the bulky phenyl group of the headgroup would create local perturbations. Such interactions can reduce the heat required to induce the transition from a rigid gel phase to a more fluid liquid-crystalline state. nih.gov By creating defects and increasing the free volume within the bilayer, the compound can enhance the passive diffusion of water and other small molecules across the membrane. researchgate.netresearchgate.net

Micelle Formation and Amphiphilic Behavior in Biological Mimics

As an amphiphilic molecule, this compound possesses the ability to self-assemble in solution. rsc.org This process is driven by the hydrophobic effect, where the nonpolar hexadecanoyl tails aggregate to minimize their contact with water, while the polar headgroups remain exposed to the aqueous environment. nih.gov Depending on concentration and the nature of the solvent, this self-assembly can lead to the formation of various structures, including micelles, fibers, or extended networks that can entrap solvent to form gels. researchgate.netnih.gov

The L-stereoisomer, N-palmitoyl-L-phenylalanine, is a well-studied low molecular weight organogelator (LMWO). rsc.orgrsc.orgresearchgate.net It can self-assemble in edible oils at low concentrations (e.g., 1 wt%) to form a three-dimensional network of fibers, resulting in the formation of an oleogel. rsc.orgrsc.org This self-assembly is driven by non-covalent interactions, including hydrogen bonding between the amide and carboxylic acid groups and van der Waals forces between the acyl chains. nih.gov The resulting fibrous network immobilizes the solvent, giving the mixture solid-like properties. rsc.org It is highly probable that this compound exhibits similar self-assembling and gelating behaviors due to its near-identical chemical structure.

PropertyObservation for N-palmitoyl-L-phenylalanineUnderlying Mechanism
Self-AssemblyForms gels in rapeseed oil at ~1 wt%Hydrophobic interactions and hydrogen bonding
StructureCreates a 3D network of solid fibersAggregation of molecules into high-aspect-ratio structures
Thermal BehaviorExhibits gel-sol and gel-gel transitionsPolymorphic transformations of the solid network
ApplicationUsed as an oleogelator in food chemistryAbility to structure and solidify liquid oils

Computational Modeling of Membrane Permeation and Insertion

The movement of this compound across biological membranes is a critical factor in its bioavailability and mechanism of action. Due to the compound's amphipathic nature, featuring a long hydrophobic hexadecanoyl tail and a polar D-phenylalanine head, its interaction with the lipid bilayer is complex. Computational modeling provides essential insights into the thermodynamics and kinetics of this process.

Two primary physical models are employed to estimate the permeability of molecules like this compound: the inhomogeneous solubility-diffusion model (ISDM) and chemical kinetics models. mdpi.com The ISDM approach calculates the free energy profile of the molecule as it moves along an axis perpendicular to the membrane surface, providing a potential of mean force (PMF). This requires methods like umbrella sampling to overcome energy barriers. mdpi.com Kinetic models, such as Markov State Models (MSM), describe the elementary steps of permeation and require multiple unconstrained simulations to map transitions between different states of the molecule relative to the membrane. mdpi.com

For this compound, the initial interaction involves the insertion of the hexadecanoyl chain into the hydrocarbon core of the membrane, a process favored by hydrophobic interactions. The hexadecane (B31444) chain is considered a reasonable model for the lipid acyl chains of a bilayer. nih.gov The subsequent translocation of the polar D-phenylalanine headgroup across the nonpolar membrane interior represents the main energy barrier to passive diffusion. The amino acid phenylalanine on its own has been shown to increase membrane permeability. nih.gov Computational models must accurately capture the energetic cost of desolvating the polar headgroup and the conformational changes the entire molecule undergoes during insertion and permeation.

Comparison of Computational Models for Membrane Permeation
ModelMethodologyKey OutputPrimary Application
Inhomogeneous Solubility-Diffusion Model (ISDM)Calculates free energy as a function of the solute's position relative to the membrane center, often using umbrella sampling simulations. mdpi.comPotential of Mean Force (PMF) profile, detailing energy barriers. mdpi.comDetermining the thermodynamic feasibility and major barriers to permeation.
Kinetic Markov State Model (MSM)Uses multiple unbiased molecular dynamics simulations to model transitions between discrete states (e.g., in water, at interface, inside membrane). mdpi.comTransition probabilities and kinetic rates for each step of the permeation process. mdpi.comUnderstanding the kinetic pathways and timescales of membrane transport.

Enzymatic Biotransformation and Metabolic Pathways

The metabolic fate of this compound is governed by specific enzymatic pathways that regulate the broader class of N-acyl amino acids (NAAs). These pathways involve both hydrolysis and biosynthesis, controlled by distinct enzymes in different cellular compartments.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key intracellular enzyme responsible for the degradation of various fatty acid amides, including the endocannabinoid anandamide and other bioactive N-acyl amides. mdpi.comnih.gov FAAH is a membrane-bound homodimeric enzyme that functions as a serine hydrolase. nih.govresearchgate.net Research has established FAAH as an intracellular hydrolase for a subset of N-acyl amino acids. nih.govelifesciences.org

While PM20D1 is the primary enzyme for the hydrolysis of certain NAAs like N-arachidonoyl-phenylalanine in most tissues, FAAH is responsible for residual NAA hydrolysis activity that is localized to cellular membranes rather than the cytosol. nih.govelifesciences.org The catalytic activity of FAAH involves the hydrolysis of the amide bond linking the fatty acid to the amino acid, releasing free hexadecanoic acid and D-phenylalanine. Kinetic studies have revealed that FAAH exhibits allosteric behavior, where the binding of a substrate or inhibitor to one active site in the dimer can influence the activity of the second active site. nih.gov

Key Characteristics of Fatty Acid Amide Hydrolase (FAAH)
CharacteristicDescriptionReference
Enzyme ClassSerine Hydrolase researchgate.net
Cellular LocationIntegral membrane protein (intracellular) nih.gov
SubstratesN-acylethanolamines (e.g., anandamide), N-acyl amino acids, and other fatty acid amides. mdpi.comnih.gov
Quaternary StructureHomodimer nih.gov
Kinetic PropertiesExhibits allosterism, with communication between the two active sites. nih.gov

Biosynthetic Pathways of N-Acyl Amino Acids

The biosynthesis of N-acyl amino acids, including this compound, is a crucial process for generating these signaling lipids, though the pathways are not yet completely understood. mdpi.comnih.gov Enzymatic strategies for forming the amide bond between a fatty acid and an amino acid generally fall into two categories: ATP-dependent and ATP-independent mechanisms. nih.gov

ATP-dependent biosynthesis: This pathway involves acyl-adenylating enzymes. These enzymes use the energy from ATP hydrolysis to activate the carboxylic acid of the fatty acid, forming a high-energy acyl-adenylate intermediate. This activated fatty acid is then susceptible to nucleophilic attack by the amino group of the amino acid, forming the N-acyl amino acid. nih.gov

ATP-independent biosynthesis: This pathway often utilizes hydrolase enzymes, such as lipases or aminoacylases, operating in reverse. nih.gov In this "reverse hydrolysis" or condensation reaction, the enzyme can transiently activate the carboxylic acid through the formation of an acyl-enzyme intermediate or by orienting the substrates favorably within the active site to facilitate direct amide bond formation. nih.gov The secreted enzyme PM20D1 is a key example of an enzyme that can catalyze this condensation reaction. nih.govescholarship.org

Role of Peptidase M20 Domain Containing 1 (PM20D1) in N-Acyl Amino Acid Metabolism

Peptidase M20 Domain Containing 1 (PM20D1) has been identified as a critical regulator of N-acyl amino acid levels. elifesciences.org It is a secreted enzyme found in circulation in both mice and humans that uniquely functions as a bidirectional catalyst. elifesciences.orgnih.gov In vitro and in vivo, PM20D1 can perform both the synthesis of N-acyl amino acids from a free fatty acid and an amino acid, and the reverse hydrolysis reaction, breaking the NAA back down into its constituent parts. escholarship.orgpnas.org

This bidirectional activity positions PM20D1 as a central node in controlling the circulating pool of these bioactive lipids. escholarship.org For example, PM20D1 can catalyze the condensation of oleate (B1233923) and phenylalanine to form N-oleoyl-phenylalanine, as well as the hydrolysis of this product. pnas.org Genetic elevation of circulating PM20D1 leads to a significant increase in various plasma N-acyl amino acids and a hypermetabolic phenotype. nih.gov Conversely, the absence of PM20D1 dramatically reduces the hydrolysis of specific NAAs in tissues like the liver. pnas.org PM20D1's role is primarily extracellular, contrasting with the intracellular hydrolytic activity of FAAH. elifesciences.org Furthermore, PM20D1 circulates in association with lipoproteins, which act as powerful co-activators of its enzymatic activity. nih.gov

Bidirectional Activity of PM20D1 on N-Acyl Amino Acids
Reaction DirectionSubstratesProductPhysiological Context
Synthesis (Condensation)Free Fatty Acid (e.g., Hexadecanoic acid) + Free Amino Acid (e.g., D-phenylalanine)This compoundIncreases circulating levels of N-acyl amino acids. nih.govescholarship.org
HydrolysisThis compoundFree Fatty Acid (e.g., Hexadecanoic acid) + Free Amino Acid (e.g., D-phenylalanine)Decreases circulating levels of N-acyl amino acids. nih.govpnas.org

Interactions with Proteins and Macromolecular Assemblies

The biological effects of this compound may be mediated through direct binding to specific proteins, thereby modulating their function.

Specific Protein Binding (e.g., Phenylalanine Hydroxylase, Spliceosomes)

Phenylalanine Hydroxylase (PAH): Phenylalanine hydroxylase is the enzyme that catalyzes the conversion of phenylalanine to tyrosine, a rate-limiting step in phenylalanine catabolism. nih.govmedlineplus.gov The enzyme is allosterically regulated by its own substrate, phenylalanine. Phenylalanine binds not only to the active site but also to a distinct regulatory site located in the N-terminal domain. nih.govnih.gov This allosteric binding induces a significant conformational change that activates the enzyme. nih.gov Studies using hydrogen/deuterium exchange mass spectrometry have shown that phenylalanine binding alters the interaction between the catalytic and regulatory domains, supporting a model where the N-terminus acts as an inhibitory region that is displaced upon activation. nih.gov While this demonstrates a clear interaction for the amino acid phenylalanine, specific binding studies detailing an interaction between the acylated form, this compound, and phenylalanine hydroxylase are not described in the available research.

Effects of Phenylalanine Binding on Phenylalanine Hydroxylase (PAH)
Binding SiteLocation on PAHConsequence of Binding
Active (Substrate) SiteCatalytic DomainConversion of Phenylalanine to Tyrosine. nih.gov
Allosteric (Regulatory) SiteN-terminal Regulatory Domain (ACT domain)Induces conformational change, displacing the inhibitory N-terminus and activating the enzyme. nih.govnih.gov

Spliceosomes: The spliceosome is a large and highly dynamic ribonucleoprotein (RNP) complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA). researchgate.net Its assembly occurs in a stepwise manner, involving the sequential recruitment of small nuclear ribonucleoproteins (snRNPs) and numerous other proteins to form a series of complexes (e.g., A, B, and activated B act complexes). researchgate.netnih.gov This process involves extensive remodeling of RNA-RNA and RNA-protein networks to create the catalytic center. nih.gov Small molecules have been identified that can inhibit splicing by stalling the spliceosome at specific intermediate stages, highlighting the potential for chemical probes to modulate its function. researchgate.net However, there is currently no available research data to indicate a direct interaction or binding between this compound and any component of the spliceosome.

Impact on Protein Conformation and Activity

The introduction of this compound into a peptide sequence or its interaction as a ligand can induce significant changes in protein conformation and subsequent biological activity. These effects arise from the unique stereochemistry of the D-amino acid and the biophysical properties of the long-chain fatty acid.

Influence of the D-Phenylalanine Moiety: The substitution of a naturally occurring L-amino acid with its D-enantiomer fundamentally alters the local and global conformation of a peptide backbone. This modification is known to enhance proteolytic stability by making the peptide resistant to degradation by endogenous exopeptidases. nih.gov The altered stereochemistry can enforce specific secondary structures, such as β-turns or helical folds, that would be less favorable with the corresponding L-amino acid. researchgate.net The aromatic side chain of phenylalanine is itself a critical component in molecular recognition, often involved in protein-protein interactions through stacking and hydrophobic interactions. nih.govresearchgate.net The specific orientation of the D-phenylalanine side chain can therefore modulate binding affinity and specificity for protein targets.

Influence of the N-Hexadecanoyl Group: N-terminal acylation with a 16-carbon fatty acid (hexadecanoyl group, or palmitoyl (B13399708) group) introduces a significant hydrophobic anchor to the molecule. This modification is known to play a role in membrane localization for many signaling proteins. acs.org The covalent attachment of fatty acids can influence protein structure and promote interactions with cellular membranes. researchgate.net This lipid chain can drive the insertion of the molecule into hydrophobic pockets of proteins or facilitate its association with the lipid bilayer of cell membranes, thereby concentrating it in specific cellular compartments. wikipedia.org Such membrane binding can lead to conformational changes within protein structural domains, resulting in the activation of their biological activity. wikipedia.org N-terminal capping, in general, has been observed to reduce proteolysis. nih.gov

Synergistic Effects on Conformation and Activity: The combined effect of these two modifications suggests that this compound would act as a conformationally constrained, membrane-tropic, and proteolytically resistant molecule. The acyl chain could serve to anchor the molecule to a protein or membrane, while the D-phenylalanine residue dictates a specific local structure that influences the binding interface.

A well-studied example of how the phenylalanine residue itself can allosterically regulate enzyme activity is observed in Phenylalanine Hydroxylase (PAH). Binding of L-phenylalanine to a regulatory site, distinct from the active site, induces a significant conformational change that shifts the enzyme from a low-activity "resting state" to a high-activity "activated state". nih.govnih.govnih.gov This transition involves the reorientation of the regulatory domain, making the active site more accessible. nih.govacs.org This illustrates the profound ability of the phenylalanine structure to act as a molecular switch that controls protein function. While this example involves the L-enantiomer, it underscores the inherent potential of the phenylalanine moiety to induce functionally significant conformational changes.

The table below summarizes the expected impacts of the distinct molecular features of this compound on protein and peptide properties.

Table 1: Postulated Influence of Molecular Modifications on Peptide/Protein Properties

Modification Effect on Conformation Impact on Activity & Interaction
D-Amino Acid Incorporation Induces specific backbone turns and secondary structures. researchgate.net Enhances stability against proteases. nih.gov Alters binding affinity and specificity to chiral targets like enzyme active sites.

| N-Terminal Acylation | Promotes association with hydrophobic regions and can induce ordered structures like β-sheets upon membrane interaction. researchgate.net | Facilitates membrane localization and insertion. acs.orgwikipedia.org Can modulate protein-protein interactions and protect against N-terminal degradation. nih.gov |

The following table details the specific, well-documented conformational changes in the enzyme Phenylalanine Hydroxylase (PAH) induced by its ligand, L-phenylalanine, providing a clear example of the amino acid's regulatory power.

Table 2: Example of L-Phenylalanine-Induced Allosteric Regulation of Phenylalanine Hydroxylase (PAH)

Enzyme State Inducer Key Conformational Feature Resulting Activity
Resting State (RS-PAH) Low L-Phenylalanine concentration N-terminal regulatory domain sterically hinders the active site. nih.gov Low affinity for substrate; basal ("off") enzyme activity. nih.gov

| Activated State (A-PAH) | High L-Phenylalanine concentration | Binding of L-Phe to an allosteric site causes the regulatory domain to move away from the active site. nih.govnih.govacs.org | Active site becomes fully accessible; high ("on") enzyme activity. nih.gov |

Supramolecular Assembly and Biomaterials Research Applications

Principles of Self-Assembly in N-Hexadecanoyl-D-phenylalanine Systems

The spontaneous organization of this compound molecules into ordered, hierarchical structures is governed by a combination of non-covalent interactions. These weak forces, acting in concert, drive the formation of fibrillar networks that are the basis of organogels and hydrogels.

Role of Hydrophobic Interactions and Aromatic Stacking (π-π Interactions)

The self-assembly process is significantly driven by hydrophobic interactions originating from the long C16 hexadecanoyl (palmitoyl) tail. In aqueous or polar environments, these aliphatic chains aggregate to minimize contact with the solvent, a thermodynamically favorable process that initiates molecular assembly.

Concurrently, the phenyl ring of the D-phenylalanine moiety facilitates aromatic stacking, or π-π interactions. These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap, contributing to the stability and order of the assembled structures. mdpi.comreddit.comnih.gov The combination of hydrophobic forces and π-π stacking provides the necessary directionality for the molecules to organize into elongated, one-dimensional structures like fibers and ribbons. researchgate.net Studies on similar N-acyl-amino acids have shown that these interactions are crucial for the formation of the three-dimensional network responsible for gelation. rsc.orgresearchgate.net Phenylalanine itself is recognized as one of the smallest molecules capable of forming supramolecular hydrogels, largely due to the interplay of π-π stacking and hydrophobic effects. researchgate.net

Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding is a critical directional force in the self-assembly of this compound. The amide group (-CONH-) and the carboxylic acid group (-COOH) within the molecule act as both hydrogen bond donors and acceptors. These groups form extensive intermolecular hydrogen-bonding networks, linking adjacent molecules and reinforcing the supramolecular structure. nih.gov

Influence of Chirality on Assembly Morphology (D- vs. L-amino acid derivatives)

Chirality, the "handedness" of the amino acid, plays a pivotal role in determining the morphology of the resulting supramolecular structures. The use of D-phenylalanine instead of its L-enantiomer leads to the formation of assemblies with opposite helicity. For instance, studies on related phenylalanine derivatives have shown that L-enantiomers tend to form left-handed helical nanofibers, while D-enantiomers produce right-handed helical structures. nih.govnih.gov

This stereochemical difference has a profound impact on the self-assembly propensities and can drastically alter the resulting nanostructures. upc.edu While both pure D- and L-enantiomers of uncapped phenylalanine can form gels, attempting to co-assemble a racemic mixture (equal parts D and L) often fails to produce a gel, instead resulting in the formation of crystalline structures that precipitate from the solution. nih.gov This demonstrates that stereochemical purity is crucial for the hierarchical self-assembly into gel-forming nanofibers. The specific chirality of the building block is a powerful tool to control and tune the morphology and properties of the final biomaterial. rsc.org

Formation of Low Molecular Weight Organogels and Hydrogels

This compound is classified as a low-molecular-weight gelator (LMWG) because it can immobilize large volumes of a liquid solvent at low concentrations (often ≤1 wt%). rsc.orgresearchgate.net The process involves dissolving the compound in a solvent, often with heating, and then cooling it to a temperature below its gel-sol transition point.

Gelation Mechanism and Network Formation

The formation of gels by this compound follows a nucleation-dependent self-assembly mechanism. Upon cooling a solution, the molecules begin to aggregate into primary structures, such as nanofibers or ribbons, driven by the non-covalent interactions described previously (hydrophobic effects, π-π stacking, and hydrogen bonding). nih.gov

These primary fibrillar structures continue to grow and eventually entangle or interact at junction zones, forming a three-dimensional network that spans the entire volume of the liquid. rsc.orgresearchgate.net This porous network effectively traps the solvent molecules within its interstices through capillary forces and surface tension, leading to the formation of a viscoelastic solid-like material—the gel. researchgate.net The specific morphology of the aggregates, whether they are fibers, ribbons, or other forms, is influenced by factors such as the solvent used and the conditions of gel preparation. rsc.orgresearchgate.net

Tunability of Gel Properties (e.g., stiffness, rheology)

A key advantage of gels formed from LMWGs like this compound is the tunability of their material properties. The mechanical and rheological characteristics of the gel, such as its stiffness (storage modulus), viscosity, and response to stress, can be precisely controlled. rsc.org

Several factors can be adjusted to tune these properties:

Gelator Concentration: Increasing the concentration of the gelator generally leads to a denser fiber network, resulting in a stiffer and more robust gel. rsc.orgresearchgate.net

Solvent Choice: The polarity and molecular structure of the solvent can significantly affect the intermolecular interactions, altering the morphology of the self-assembled network and thus the gel's properties. nih.gov

Thermal History: The rate of cooling during gel formation can influence the nucleation and growth of the fibers, leading to different network microstructures and, consequently, different mechanical strengths. rsc.orgrsc.org

Additives: The introduction of other molecules or co-solvents can modify the self-assembly process and be used to fine-tune the rheological behavior of the gel. nih.gov

This ability to tailor the gel's properties is crucial for designing materials for specific applications in fields like tissue engineering and drug delivery. researchgate.netrsc.org

Nanostructures Derived from Self-Assembly

N-Hexadecanoyl-phenylalanine, an amphiphilic molecule consisting of a long hydrocarbon chain (hexadecanoyl) attached to a phenylalanine amino acid, exhibits a strong tendency to self-assemble into a variety of ordered nanostructures. This process is primarily driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid headgroups and van der Waals forces among the long alkyl chains. The aromatic phenyl rings also contribute through π-π stacking interactions, which play a crucial role in the directional and ordered aggregation of the molecules.

Fibrillar, Nanotube, and Spherical Morphologies

The self-assembly of N-hexadecanoyl-phenylalanine predominantly leads to the formation of elongated, high-aspect-ratio fibrillar structures. In low-polarity organic solvents, such as rapeseed oil, N-palmitoyl-L-phenylalanine (the L-enantiomer of the compound) has been shown to form extensive three-dimensional networks of crystalline fibers, resulting in the formation of oleogels at concentrations as low as 1 wt%. rsc.org These systems can exhibit polymorphism, meaning they can form different crystalline structures, or polymorphs, which translates to distinct fibrillar morphologies and gel properties. rsc.org

Electron microscopy reveals that these fibrils are often organized into thicker bundles or spherulitic architectures. nih.gov The specific chirality of the phenylalanine molecule dictates the helical direction of the resulting supramolecular structures. For instance, organogels made from L-phenylalanine derivatives typically exhibit right-handed (P-helical) fibers, while their D-enantiomer counterparts form left-handed (M-helical) fibers. nih.gov This demonstrates that the molecular chirality is directly translated to the macroscopic structure of the assembled material.

While fibrillar structures are most common, related phenylalanine-based amphiphiles can also form other morphologies. For example, the well-studied diphenylalanine (FF) peptide motif is known to form discrete, hollow, and well-ordered nanotubes. nih.gov The self-assembly process can also be manipulated to yield spherical nanostructures or vesicles, often by altering solvent conditions or through coordination with metal ions. digitellinc.com Dynamic transitions between these morphologies, such as from super-helical fibers to nanospheres, can be triggered by external stimuli like redox reactions, highlighting the tunable nature of these systems. digitellinc.com

Table 1: Morphologies of Self-Assembled Phenylalanine Derivatives

Derivative Family Common Morphologies Driving Interactions Reference
N-Hexadecanoyl-phenylalanine Fibrils, Helical Ribbons, Spherulites Hydrogen Bonding, van der Waals, π-π Stacking rsc.orgnih.gov
Diphenylalanine (FF) Nanotubes, Nanofibrils, Vesicles Hydrogen Bonding, π-π Stacking nih.gov
Biphenyl-Phenylalanine Super-helical Fibers, Nanospheres Hydrogen Bonding, π-π Stacking, Metal Coordination digitellinc.com

Engineering Self-Assembled Nanomaterials for Research Applications (e.g., encapsulation studies, scaffold development)

The fibrillar networks formed by the self-assembly of N-hexadecanoyl-phenylalanine and related compounds create porous, biocompatible hydrogels and organogels, making them excellent candidates for biomaterial applications. rsc.org These gels serve as scaffolds that can physically entrap and subsequently provide sustained release of therapeutic molecules. nih.govnih.govsemanticscholar.org The design of these materials allows for the development of delivery systems for both small molecules and large protein biologics. nih.govnih.govsemanticscholar.org

For encapsulation studies, the gel matrix acts as a diffusion barrier, controlling the rate at which an encapsulated drug is released into the surrounding environment. nih.gov The release kinetics can be tuned by modifying the properties of the gel, such as the concentration of the gelator, which affects the density and pore size of the fibrillar network. researchgate.net For example, hybrid hydrogels incorporating poly(N-isopropylacrylamide) nanogels with a phenylalanine-based gelator have demonstrated temperature- and composition-dependent control over drug release. researchgate.net

In the context of scaffold development for tissue engineering, these self-assembled fibrillar networks mimic the structure of the natural extracellular matrix (ECM). digitellinc.com The biocompatibility and tunable mechanical properties of these scaffolds support cell adhesion and proliferation. digitellinc.com Super-helical fibers derived from phenylalanine-based molecules have been shown to facilitate cell adhesion more effectively than simple, non-helical fibers, and the ability to trigger a morphological change from fibers to spheres can be used to induce cell release on demand. digitellinc.com This makes them promising materials for creating dynamic and responsive environments for 3D cell culture and regenerative medicine. mdpi.com

Table 2: Research Applications of Phenylalanine-Based Self-Assembled Materials

Application Area Material Type Function Key Feature Reference
Encapsulation/Drug Delivery Hydrogel/Organogel Sustained release of therapeutics Porous fibrillar network acts as diffusion barrier nih.govnih.govsemanticscholar.orgresearchgate.net
Scaffold Development Hydrogel 3D cell culture, tissue engineering Mimics extracellular matrix, supports cell adhesion digitellinc.commdpi.com

Bio-inspired Material Design and Development

The design of materials using N-hexadecanoyl-phenylalanine is rooted in the principles of bio-inspired design, where molecular structures found in nature are used as inspiration for creating novel functional materials. nih.govnih.gov The self-assembly of this simple, modified amino acid into complex, ordered structures mirrors biological processes where proteins and peptides assemble to form intricate architectures like the fibrils found in amyloid plaques or the cytoskeletal filaments within cells. nih.gov

Researchers leverage the inherent properties of the phenylalanine residue to create these materials. The incorporation of phenylalanine into polymer films, inspired by its role in protein ion channels, has been shown to enhance the ionic selectivity of membranes. nih.govresearchgate.net This demonstrates how a bio-inspired approach, taking cues from the specific function of an amino acid in a biological context, can lead to the development of advanced materials for applications in separations and energy storage. nih.govresearchgate.net

Furthermore, the ability to control the hierarchical assembly from the molecular level (chirality of the amino acid) to the nanoscale (helical fibers) and finally to the macroscale (a stable gel) is a key aspect of bio-inspired materials development. nih.gov By systematically modifying the molecular structure—for example, by changing the length of the acyl chain or altering the amino acid—researchers can fine-tune the properties of the final material. nih.gov This "bottom-up" approach allows for the rational design of biomaterials with tailored mechanical properties, degradation rates, and biological activity, suitable for a wide range of applications from tissue engineering scaffolds to advanced drug delivery systems. rsc.org

Biological Roles and Functional Implications at the Research Level

N-Acyl Amino Acids as Endogenous Signaling Molecules

NAAAs are an important family of endogenous signaling molecules that have gained prominence in research for their diverse biological activities, including analgesic and anti-inflammatory actions. nih.govresearchgate.net More than 70 types of these N-acyl conjugates of amino acids and neurotransmitters have been identified, highlighting their potential roles in the nervous, vascular, and immune systems. nih.gov

N-acyl amino acids are chemically related to endocannabinoids and are considered part of a complex lipid signaling system known as the endocannabinoidome. nih.govmdpi.com This system includes a wide array of fatty acid-derived signaling molecules that play crucial roles in cellular communication. The discovery of anandamide (B1667382), an N-acylethanolamine, as a ligand for cannabinoid receptors spurred the investigation into other fatty acid amides, including NAAAs. nih.govnih.gov These lipids can act as signaling molecules, modulating protein activity or altering membrane properties to influence cellular processes. nih.gov Their amphipathic nature, with a hydrophobic fatty acid tail and a variable amino acid headgroup, allows for a wide range of potential interactions with membrane proteins like G protein-coupled receptors (GPCRs) and ion channels. nih.gov

NAAAs are known to modulate various cellular signaling pathways, although the specific mechanisms are still under investigation. As lipid signaling molecules, they can influence pathways by interacting with receptors, ion channels, and transporters. nih.govnih.gov For example, some NAAAs are known to bind to orphan G protein-coupled receptors. nih.gov The interactions can be complex; a NAAA might diffuse through the cell membrane to interact with intracellular binding sites on ion channels, thereby altering their function. nih.gov They can also bind to extracellular sites on transporters or disrupt the lipid environment of a membrane protein, which in turn alters its signaling dynamics. nih.gov The degradation of NAAAs is largely mediated by the enzyme fatty acid amide hydrolase (FAAH), and inhibition of this enzyme can increase the levels of NAAAs and other related signaling lipids like anandamide, thereby amplifying their signaling effects. hmdb.caresearchgate.net

The following table summarizes the research findings on the biological activities of various N-acyl amino acids, illustrating the functional diversity within this class of molecules.

N-Acyl Amino AcidReported Biological Activity/Role
N-Oleoyl Phenylalanine Regulation of energy homeostasis. nih.gov
Stearoyl derivatives of Tyrosine, Serine, Threonine Exerted neuroprotective activity. nih.gov
N-Linoleoyl Tyrosine Protected against transient cerebral ischemia via CB2 receptor activation. nih.gov
N-Arachidonoyl Glycine (B1666218) (NAGly) Implicated in pain regulation, immunity, and insulin (B600854) secretion. researchgate.net
N-Palmitoyl Glycine (PalGly) Modulates calcium influx and nitric oxide production in sensory neurons; inhibits heat-evoked firing of nociceptive neurons. nih.gov
N-Acyl Alanines Exhibited antiproliferative effects in vitro. nih.gov
Oleoyl-D-lysine Potent and selective inhibitor of the glycine transporter 2 (GlyT2), producing analgesia. nih.gov

Metabolic Regulation and Energy Homeostasis (Mechanistic Studies)

Emerging research indicates that N-acyl amides, including NAAAs, have significant signaling functions in metabolic homeostasis. hmdb.ca Their dysregulation has been associated with conditions such as diabetes and obesity. hmdb.ca

Specific research has identified N-oleoyl phenylalanine as a regulator of energy homeostasis. nih.gov This finding suggests that other NAAAs with a phenylalanine headgroup, such as N-Hexadecanoyl-phenylalanine, may have similar roles. The constituent amino acid, L-phenylalanine, has been shown to influence energy balance. Studies in healthy males demonstrated that intragastric administration of L-phenylalanine can suppress energy intake. nih.govnih.gov This effect is correlated with the stimulation of gastrointestinal hormones like cholecystokinin (B1591339) (CCK) and peptide-YY (PYY), which are known to regulate appetite. nih.govnih.gov

Emerging Biological Functions and Pathways

Pre-mRNA splicing is a critical step in gene expression where introns are removed from precursor messenger RNA to produce mature mRNA. The inhibition of this process can significantly alter protein production and cellular function.

Research has shown that N-Palmitoyl-phenylalanine, a compound structurally analogous to N-Hexadecanoyl-D-phenylalanine, can inhibit pre-mRNA splicing. medchemexpress.com In experiments using HeLa cell nuclear lysates, N-Palmitoyl-phenylalanine demonstrated splicing inhibition with a half-maximal inhibitory concentration (IC50) greater than 400 μM. medchemexpress.com Interestingly, the compound did not show splicing activity in intact HeLa cells, which may suggest limitations in cell permeability or metabolic stability under those conditions. medchemexpress.com

Table 2: Research Findings on Splicing Inhibition by N-Palmitoyl-phenylalanine

Assay Type Compound Result IC50 Source(s)
In vitro splicing assay N-Palmitoyl-phenylalanine Inhibits pre-mRNA splicing > 400 μM medchemexpress.com

The constituent parts of this compound—a fatty acid and an amino acid—have both been investigated for their roles in inflammatory processes. The fatty acid component, n-hexadecanoic acid (palmitic acid), has been identified as an anti-inflammatory compound through its competitive inhibition of the enzyme phospholipase A(2), a key initiator of the inflammatory cascade. nih.gov Furthermore, the D-enantiomer of phenylalanine has been reported to produce anti-inflammatory effects in animal studies. wikipedia.org Studies on L-phenylalanine have also shown it can attenuate inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in M1 macrophages. researchgate.netnih.gov

The broader class of N-acyl amides is understood to be involved in signaling pathways that regulate inflammation and cell migration. hmdb.ca However, the specific effects can vary; for instance, the related metabolite N-Lactoyl Phenylalanine has been shown to induce an inflammatory response in certain cell models. mdpi.com This highlights the nuanced structure-activity relationship within this class of molecules and indicates that while components of this compound have demonstrated anti-inflammatory potential, further research is required to characterize the action of the complete molecule.

Advanced Analytical and Spectroscopic Characterization of N Hexadecanoyl D Phenylalanine

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is fundamental to elucidating the molecular structure of N-Hexadecanoyl-D-phenylalanine and the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern its self-assembly.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the long aliphatic tail, the phenylalanine aromatic ring, and the chiral center. Similarly, the ¹³C NMR spectrum would provide signals for the carbonyl carbons, the aromatic carbons, and the numerous methylene (B1212753) carbons of the acyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like phenylalanine and other N-acyl amino acids. nih.govbmrb.io

Assignment Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
PhenylalanineAromatic protons (C₆H₅)7.20 - 7.40 (m)127 - 138
Phenylalanineα-CH~4.5 (dd)~55
Phenylalanineβ-CH₂~3.1 (m)~38
PhenylalanineCarboxyl (COOH)>10 (s, broad)~175
LinkageAmide (NH)~8.0 (d)-
LinkageAmide Carbonyl (C=O)-~173
Hexadecanoyl Chainα-CH₂ (to C=O)~2.2 (t)~36
Hexadecanoyl Chainβ-CH₂~1.6 (quint)~26
Hexadecanoyl ChainBulk methylene (-(CH₂)₁₂-)~1.25 (s, broad)~29
Hexadecanoyl ChainTerminal methyl (-CH₃)~0.88 (t)~14

Key: (s) singlet, (d) doublet, (t) triplet, (quint) quintet, (m) multiplet, (dd) doublet of doublets.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For this compound, FTIR is particularly useful for confirming the presence of the amide linkage and studying the hydrogen-bonding interactions that are crucial for the formation of supramolecular structures. rsc.orgnih.gov

The spectra of D- and L-enantiomers are identical due to their identical chemical structures and vibrational modes. thermofisher.com However, differences can be observed between a pure enantiomer and a racemic (DL) mixture because of variations in crystal packing and intermolecular hydrogen bonding. thermofisher.com Key vibrational bands for this compound are identified by comparison with related N-acyl amino acids. rsc.orgresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are based on data from analogous compounds like N-acetyl-L-phenylalanine and N-palmitoyl-L-phenylalanine. rsc.orgresearchgate.netnih.gov

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3300N-H StretchAmideIndicates hydrogen bonding.
2918, 2850C-H Asymmetric & Symmetric StretchAliphatic CH₂Confirms the long alkyl chain.
~1700C=O StretchCarboxylic AcidIndicates the presence of the free acid group.
~1650C=O Stretch (Amide I)AmideA primary indicator of the amide linkage and sensitive to secondary structure.
~1550N-H Bend (Amide II)AmideConfirms the amide linkage and is sensitive to hydrogen bonding.
~1470C-H BendAliphatic CH₂Supports the presence of the alkyl chain.
1600-1450C=C StretchAromatic RingCharacteristic of the phenyl group.

The electronic properties of this compound are primarily dictated by the aromatic phenyl ring of the phenylalanine moiety, which acts as a chromophore. nih.gov UV-Visible absorption spectroscopy measures the electronic transitions within this chromophore. Phenylalanine typically exhibits characteristic absorption bands in the UV region. omlc.orgrsc.org The long, saturated hexadecanoyl chain does not absorb in this region and is not expected to significantly alter the absorption profile of the phenylalanine core.

Similarly, the intrinsic fluorescence of the molecule originates from the phenyl group. Upon excitation with UV light, the molecule emits light at a longer wavelength. This fluorescence is sensitive to the local microenvironment, making it a useful probe for studying aggregation and binding events. omlc.org

Table 3: UV-Visible Absorption and Fluorescence Properties of the Phenylalanine Chromophore Data is for phenylalanine in an aqueous solution and is expected to be highly representative of this compound. omlc.org

Technique Parameter Typical Wavelength (nm)
UV-Visible AbsorptionAbsorption Maximum (λ_max)~257
FluorescenceExcitation Wavelength (λ_ex_)~240
FluorescenceEmission Maximum (λ_em_)~282

Microscopic and Imaging Modalities for Supramolecular Structures

While spectroscopic techniques define the molecular characteristics, microscopic modalities are essential for visualizing the higher-order structures that result from the self-assembly of this compound molecules.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing materials at the nanometer scale. mdpi.com It is exceptionally well-suited for characterizing the morphology of self-assembled supramolecular structures. For N-acyl amino acids and other phenylalanine derivatives, AFM has been used to observe the formation of various architectures, including fibers, helical ribbons, and nanotubes. rsc.orgjpn.org

In the context of this compound, AFM can provide detailed topographical images of the resulting assemblies, such as fibrils or nanofibers. rsc.org This allows for the direct measurement of their dimensions, including height and width, and provides insights into their surface texture and packing arrangement on a substrate. In-situ AFM can even be used to monitor the self-assembly process in real-time. rsc.orgrsc.org

Confocal and Optical Microscopy

Confocal and optical microscopy are powerful tools for visualizing the morphology and spatial organization of self-assembled structures formed by amphiphilic molecules like this compound. These techniques offer direct, real-space imaging of micro- and nanostructures in solution or on surfaces.

Optical microscopy, including techniques like polarized optical microscopy (POM), can provide insights into the long-range order and birefringent properties of the assembled structures. The observation of Maltese cross patterns in POM, for example, is indicative of the formation of liquid crystalline phases, a common feature in the self-assembly of lipidated amino acids. While specific studies on this compound are not extensively documented in public literature, the application of these microscopy techniques would be expected to reveal detailed information about its aggregation behavior, including the size, shape, and hierarchical organization of its self-assembled architectures.

Microscopy Technique Information Obtained for N-Acyl Amino Acid Analogs Potential Application for this compound
Confocal Microscopy Visualization of fluorescently labeled self-assembled structures (fibers, vesicles). Three-dimensional reconstruction of aggregates.Imaging the morphology of self-assembled structures. Determining the spatial distribution of the compound in complex environments.
Optical Microscopy Observation of macroscopic morphology and birefringence. Identification of liquid crystalline phases.Characterizing the long-range order and texture of self-assembled materials.

Biophysical Methods for Dynamic and Binding Studies

Understanding the dynamic nature of self-assembly and the binding interactions of this compound requires sophisticated biophysical methods that can probe these processes in solution.

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules and their assemblies in solution. ddtjournal.com By subjecting a sample to a strong centrifugal field, AUC can provide information on the size, shape, and density of sedimenting species. For a self-assembling system like this compound, AUC is particularly valuable for determining the distribution of aggregate sizes and the equilibrium between monomeric and aggregated states. nih.gov

Sedimentation velocity (SV) experiments would reveal the sedimentation coefficient distribution, which can be correlated to the size and shape of micelles or larger aggregates. Sedimentation equilibrium (SE) analysis, on the other hand, can be used to determine the average molecular weight of the aggregates and to study the thermodynamics of the self-association process. beckman.com Although direct AUC data for this compound is scarce, studies on other amphiphilic peptides demonstrate the power of this technique in characterizing their aggregation states in various solvent conditions. ddtjournal.com

AUC Experiment Type Key Parameters Determined Relevance for this compound
Sedimentation Velocity (SV) Sedimentation coefficient (s), Distribution of speciesCharacterizing the size and shape of aggregates (e.g., micelles, fibers).
Sedimentation Equilibrium (SE) Molar mass (M), Association constants (Ka)Determining the degree of aggregation and the thermodynamics of self-assembly.

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. nih.gov These fluctuations are caused by the diffusion of fluorescently labeled molecules in and out of the volume. By analyzing the correlation of these fluctuations, one can obtain information about the diffusion coefficient, concentration, and aggregation state of the molecules. nih.gov

For this compound, FCS could be employed by either covalently attaching a fluorescent probe or by using a hydrophobic dye that partitions into the core of the self-assembled structures. The diffusion time obtained from FCS measurements is directly related to the hydrodynamic radius of the diffusing species. A significant increase in the diffusion time compared to the monomeric state would provide clear evidence of aggregation. researchgate.net Furthermore, by analyzing the brightness of the diffusing particles, it is possible to determine the aggregation number of micelles. nih.gov

Solvation dynamics experiments probe the reorganization of solvent molecules around a chromophore following electronic excitation. These experiments provide insights into the local environment and dynamics of the solvent, which are crucial for understanding self-assembly processes driven by hydrophobic interactions. acs.org For this compound, which possesses an aromatic phenylalanine moiety, intrinsic fluorescence can potentially be utilized, or a suitable fluorescent probe can be incorporated into the self-assembled structure.

By measuring the time-resolved Stokes shift of the fluorescence emission, one can characterize the polarity and motional dynamics of the solvent molecules in the vicinity of the probe. acs.org In the context of self-assembled structures, these experiments can differentiate between probes located in the hydrophobic core, at the interface with the bulk solvent, or in the more mobile palisade layer of a micelle. Such studies on analogous peptide systems have revealed how solvent interactions at specific residues can direct the pathway of self-assembly, controlling the final morphology of the nanostructures. researchgate.net

X-ray Diffraction and Scattering Techniques for Structural Elucidation

X-ray diffraction and scattering are indispensable tools for determining the atomic and molecular arrangement within crystalline and non-crystalline materials. These techniques are critical for elucidating the detailed structural organization of self-assembled this compound.

Single-crystal X-ray diffraction (SCXRD), if suitable crystals can be grown, would provide the most detailed structural information, revealing bond lengths, bond angles, and the precise packing of the molecules in the crystal lattice. A study on a related compound, an Nα-Aroyl-N-Aryl-Phenylalanine amide, successfully utilized single-crystal X-ray diffraction to reveal its solid-state structure, demonstrating the feasibility of this technique for similar molecules. mdpi.com

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of bulk samples and can identify different polymorphic forms. mdpi.com For this compound, PXRD would be essential for quality control and for studying phase transitions.

X-ray Technique Structural Information Provided Application to this compound
Single-Crystal X-ray Diffraction (SCXRD) Atomic coordinates, bond lengths, bond angles, crystal packingDetermination of the precise molecular and supramolecular structure.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism, lattice parametersCharacterization of the solid-state form and purity of the compound.
Small-Angle X-ray Scattering (SAXS) Size, shape, and internal structure of nanoscale objects in solutionElucidating the morphology and dimensions of self-assembled aggregates (micelles, fibers, etc.).

Computational Chemistry and Molecular Modeling Approaches

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations allow for the examination of the dynamic behavior of N-Hexadecanoyl-D-phenylalanine over time, providing a detailed picture of its conformational landscape. By simulating the interactions between the atoms of the molecule and its surrounding environment, researchers can understand how it moves, flexes, and changes shape.

MD simulations are particularly useful for studying how this compound interacts with and permeates through lipid bilayers, which are the primary components of cell membranes. While specific studies on this compound are not extensively available, research on similar molecules, such as N-acetyl-phenylalanine-amide (NAFA), provides valuable insights into the likely mechanisms. tandfonline.com

Simulations of NAFA crossing different types of lipid bilayers, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), have shown that the molecule tends to insert into the membrane with its sidechain leading. tandfonline.com Once inside the membrane's core, it remains largely desolvated and exhibits slow reorientation. tandfonline.com The composition of the lipid bilayer influences the energy barrier for permeation; for instance, the more disordered nature of DOPC bilayers can result in a broader potential of mean force profile for the permeating molecule. tandfonline.com

Table 1: Key Parameters in Molecular Dynamics Simulations of Membrane Interactions

Parameter Description Relevance to this compound
Potential of Mean Force (PMF) The free energy profile of a molecule as it moves across the lipid bilayer. Determines the energy barriers for membrane insertion, translocation, and desorption.
Diffusion Coefficient A measure of how quickly a molecule moves through a particular region of the simulation box. Varies as the molecule moves from the aqueous phase into the hydrophobic membrane core.
Order Parameters Quantify the conformational order of the acyl chains. The hexadecanoyl chain of the molecule is expected to align with the lipid acyl chains, affecting local membrane order.
Radial Distribution Function Describes the probability of finding a particle at a certain distance from a reference particle. Can be used to analyze the hydration shell around the D-phenylalanine headgroup at the membrane interface.

MD simulations can also elucidate the pathways of supramolecular self-assembly for amphiphilic molecules like this compound. These simulations can model how individual molecules aggregate in solution to form larger, ordered structures. For peptide amphiphiles, which share structural similarities with this compound, self-assembly is often driven by a combination of hydrophobic collapse of the alkyl tails and hydrogen bonding between the peptide headgroups. nih.govacs.org

Simulations of the self-assembly of phenylalanine-based peptides have shown that they can form various nanostructures. nih.govresearchgate.netmdpi.commdpi.com The process is initiated by the aggregation of a few molecules, which then act as a nucleus for the growth of larger assemblies. The final morphology of the self-assembled structure is influenced by factors such as the chirality of the amino acid, the length of the acyl chain, and the solvent environment. For this compound, the long hexadecanoyl tail would provide a strong hydrophobic driving force for aggregation, while the D-phenylalanine headgroup could participate in hydrogen bonding and aromatic stacking interactions to guide the formation of ordered structures like nanofibers or sheets.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to study the electronic structure, and reactivity of this compound with high accuracy. mdpi.com These methods can determine properties such as partial charges on atoms, bond energies, and molecular orbital energies. nih.gov While computationally more expensive than classical MD simulations, QM calculations provide a more detailed understanding of the molecule's intrinsic properties. mdpi.com

Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and calculate its vibrational frequencies, which can be compared with experimental spectroscopic data. acs.org QM calculations can also be used to parameterize the force fields used in classical MD simulations, ensuring that the simulations are as accurate as possible. nih.gov For example, QM can be used to derive the partial charges and torsional parameters for the amide bond linking the hexadecanoyl chain and the D-phenylalanine residue. nih.gov

Docking and Binding Site Prediction for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific receptor. laurinpublishers.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. researchgate.net For this compound, docking studies could be used to explore its potential interactions with various biological targets, such as enzymes or receptors. nih.gov

The docking process involves generating a large number of possible conformations of the ligand (this compound) within the binding site of the receptor and then using a scoring function to rank these conformations based on their predicted binding affinity. researchgate.net Studies on derivatives of phenylalanine have successfully used docking to understand their binding to receptors like the AMPA receptor. nih.gov The long acyl chain of this compound would likely favor binding to receptors with hydrophobic pockets, while the D-phenylalanine headgroup could form specific hydrogen bonds or aromatic interactions with the receptor's amino acid residues.

Table 2: Steps in a Typical Molecular Docking Study

Step Description
1. Receptor Preparation The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and assigning charges.
2. Ligand Preparation The 3D structure of this compound is generated and its energy is minimized.
3. Docking Simulation The ligand is placed in the binding site of the receptor, and a search algorithm explores different binding poses.
4. Scoring and Analysis The binding poses are ranked using a scoring function, and the top-ranked poses are analyzed to identify key interactions.

Theoretical Frameworks for Chiral Recognition and Self-Assembly

The chirality of the D-phenylalanine residue in this compound plays a crucial role in its self-assembly and interactions with other chiral molecules. Theoretical frameworks are used to understand the principles of chiral recognition at the molecular level. The self-assembly of chiral molecules can lead to the formation of supramolecular structures with a specific handedness (e.g., left- or right-handed helices).

Studies on the self-assembly of chiral amino acids have shown that homochiral structures are often favored. nih.gov However, the interactions with surfaces or other molecules can sometimes lead to the formation of heterochiral assemblies. nih.gov In the case of this compound, the chirality of the D-phenylalanine headgroup would influence the packing of the molecules in a self-assembled structure, leading to chiral aggregates. Computational methods can be used to calculate the interaction energies between different enantiomers to predict the most stable arrangement. The study of chiral discrimination of amino acid derivatives on chiral stationary phases has demonstrated the importance of the carboxylic moiety and the potential for hydrogen bonding in achieving chiral recognition. nih.gov

Future Research Directions and Perspectives

Elucidating Novel Biological Targets and Mechanisms

A primary objective for future research is the identification of specific biological receptors and signaling pathways modulated by N-Hexadecanoyl-D-phenylalanine. N-acyl amino acids (NAAAs) are an emerging class of lipid signaling molecules with diverse physiological roles. bohrium.comnih.govresearchgate.net While targets for some NAAAs, such as certain G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, have been identified, the molecular targets for this compound remain unknown. nih.gov

The presence of the D-phenylalanine moiety is of particular interest. Unlike the proteinogenic L-amino acids, D-amino acids are not incorporated into proteins via ribosomal synthesis and can exhibit distinct biological activities and metabolic stabilities. medicalnewstoday.com Future studies should investigate whether the D-chirality of this compound confers resistance to degradation by common hydrolases like fatty acid amide hydrolase (FAAH), potentially leading to a longer biological half-life and unique pharmacological profile compared to its L-isomer.

Key research initiatives will likely involve:

Affinity-Based Proteomics: Utilizing this compound-based chemical probes to isolate and identify binding proteins from cell lysates or membrane fractions.

Receptor Screening Assays: Systematically screening libraries of known receptors, particularly orphan GPCRs, to identify potential high-affinity interactions.

Cellular Signaling Studies: Investigating downstream effects following cell exposure to the compound, such as changes in second messenger levels (e.g., cAMP, intracellular calcium), protein phosphorylation cascades, and gene expression.

Rational Design Principles for Advanced Self-Assembled Systems

The amphiphilic nature of this compound, with its hydrophobic lipid tail and aromatic amino acid headgroup, makes it a prime candidate for self-assembly into ordered nanostructures. researchgate.net Research on similar lipidated amino acids and short peptides has demonstrated their ability to form diverse structures such as nanofibers, nanotubes, vesicles, and hydrogels through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netrsc.org

The chirality of the amino acid is a critical determinant of the resulting supramolecular architecture. nih.gov Future research should focus on the rational design of new materials by systematically modifying the molecular structure of this compound. acs.org This could involve:

Varying Acyl Chain Length and Saturation: Exploring how changes to the lipid tail affect the critical aggregation concentration and the morphology of the resulting assemblies.

Modifying the Amino Acid Headgroup: Substituting D-phenylalanine with other D-amino acids (aromatic or aliphatic) to tune intermolecular interactions and control material properties.

Computational Modeling: Employing molecular dynamics simulations to predict how molecular-level changes will influence the self-assembly process and the stability of different nanostructures. aip.org

These efforts could lead to the development of advanced biomaterials with tailored properties for applications in drug delivery, tissue engineering, and regenerative medicine.

Integration with Multi-omics Approaches for Systems-Level Understanding

To achieve a holistic understanding of the biological impact of this compound, its study must move beyond single-target identification. The integration of multiple "omics" technologies offers a powerful approach to capture a systems-level view of its mechanism of action. nih.gov The development of advanced omics platforms has been instrumental in the discovery of hundreds of new N-acyl lipids, highlighting the complexity of this class of molecules. nih.govtechnologynetworks.com

A future multi-omics strategy for investigating this compound would integrate data from several platforms:

Lipidomics: To perform targeted analysis of the metabolic fate of the compound and to profile changes in the broader lipid landscape of cells or tissues upon exposure. nih.govnih.gov

Proteomics: To identify global changes in protein expression and post-translational modifications, revealing the cellular pathways and networks that are perturbed by the compound.

Transcriptomics: To analyze changes in gene expression that precede proteomic changes, offering insights into the primary cellular response and regulatory mechanisms.

Metabolomics: To assess broader changes in cellular metabolism, which can reveal off-target effects or downstream functional consequences of target engagement. mdpi.com

By correlating data across these layers, researchers can construct comprehensive network models to generate new hypotheses about the compound's function and its role in health and disease. nih.gov

Development of Advanced Methodologies for Characterization and Discovery

Progress in understanding this compound will be contingent on the application and development of advanced analytical and computational tools.

For the characterization of self-assembled systems, a suite of high-resolution techniques will be necessary:

Microscopy: Cryo-transmission electron microscopy (cryo-TEM) to visualize the nanoscale morphology of assemblies in a near-native state.

Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) to probe the structure and organization of materials in solution. rsc.org

Spectroscopy: Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy to determine the secondary structure and intermolecular interactions within the assemblies. nih.gov

For the discovery of new biological functions and the analysis of complex datasets, new methodologies will be essential:

High-Throughput Screening (HTS): To rapidly screen for biological activity against large panels of cellular models or molecular targets.

Machine Learning and AI: To integrate multi-omics data, predict structure-property relationships for self-assembling systems, and identify novel patterns that are not apparent through traditional analysis. acs.org

The following table summarizes potential future research directions and the advanced methodologies that could be employed.

Research AreaObjectivePotential Methodologies
Biological Targets & Mechanisms Identify specific receptors and signaling pathways.Affinity-based proteomics, GPCR screening arrays, chemical probes, second messenger assays.
Rational Design of Self-Assembled Systems Create novel biomaterials with tailored properties.Molecular dynamics simulations, systematic chemical modification, solid-state NMR, rheology.
Multi-omics Integration Gain a systems-level understanding of biological effects.Targeted lipidomics, shotgun proteomics, RNA-sequencing, network biology analysis.
Advanced Characterization & Discovery Visualize and analyze complex structures and data.Cryo-TEM, SAXS/SANS, high-throughput screening, machine learning algorithms.

Q & A

Basic: What are the optimal synthetic routes for N-Hexadecanoyl-D-phenylalanine, and how can reaction efficiency be improved?

Methodological Answer:
this compound is synthesized via acylation of D-phenylalanine with hexadecanoic acid derivatives (e.g., hexadecanoyl chloride). Key factors include:

  • Solvent selection : Use anhydrous dichloromethane or dimethylformamide to minimize hydrolysis .
  • Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance reaction yield .
  • Temperature control : Maintain 0–4°C during acyl chloride formation to prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm acyl group attachment via 1H^1H-NMR (δ 0.8–1.5 ppm for hexadecanoyl chain) and 13C^{13}C-NMR (carbonyl resonance at ~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion verification (expected m/z: 433.6 [M+H]+^+).
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity; retention time correlates with hydrophobicity .

Advanced: How can researchers ensure chiral purity of this compound during synthesis?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve D/L enantiomers .
  • Enzymatic assays : Test resistance to L-specific proteases (e.g., chymotrypsin) to confirm D-configuration integrity .
  • Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to detect chiral impurities .

Advanced: How should researchers address contradictions in experimental data, such as inconsistent solubility or spectroscopic results?

Methodological Answer:

  • Reproducibility checks : Repeat experiments under identical conditions (solvent purity, temperature, humidity) .
  • Data triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography for structural confirmation) .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR) and statistical significance (p < 0.05) .

Advanced: What experimental strategies are recommended for studying this compound’s interaction with lipid bilayers?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures of lipid bilayers to assess acyl chain integration .
  • Fluorescence anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to evaluate membrane fluidity changes .
  • Molecular Dynamics (MD) simulations : Model interactions using force fields (e.g., CHARMM36) to predict binding affinities .

Basic: How can researchers mitigate solubility challenges of this compound in aqueous buffers?

Methodological Answer:

  • Co-solvents : Add DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
  • Surfactants : Use Tween-80 or Triton X-100 to form micelles for in vitro assays .
  • pH adjustment : Dissolve in mildly alkaline buffers (pH 8–9) to deprotonate the carboxylic acid group .

Advanced: What methodologies are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated degradation studies : Incubate at 37°C in PBS (pH 7.4) and monitor hydrolysis via HPLC over 72 hours .
  • Mass spectrometry fragmentation : Identify degradation products (e.g., free D-phenylalanine or hexadecanoic acid) .
  • Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation (λ = 280 nm) .

Advanced: How can computational modeling aid in understanding this compound’s structure-activity relationships?

Methodological Answer:

  • Docking simulations : Predict binding modes with target proteins (e.g., fatty acid-binding proteins) using AutoDock Vina .
  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for acyl transfer .
  • QSAR models : Corrogate logP values with biological activity data to optimize lead compounds .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Neutralize acidic byproducts before disposal in compliance with EPA guidelines .

Advanced: How should researchers design experiments to evaluate the compound’s metabolic fate in preclinical models?

Methodological Answer:

  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs for tracking via LC-MS metabolomics .
  • Tissue distribution studies : Administer radiolabeled compound (14C^{14}C) and quantify accumulation in organs using scintillation counting .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.